3-Bromo-2,2-dimethylpropanoyl fluoride

Description

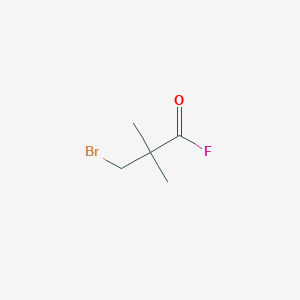

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,2-dimethylpropanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrFO/c1-5(2,3-6)4(7)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDGTGSXGCDQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)C(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101282652 | |

| Record name | 3-Bromo-2,2-dimethylpropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23143-82-0 | |

| Record name | 3-Bromo-2,2-dimethylpropanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23143-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,2-dimethylpropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Bromo 2,2 Dimethylpropanoyl Fluoride

Direct Synthesis Approaches to Acyl Fluorides

Direct methods for synthesizing 3-Bromo-2,2-dimethylpropanoyl fluoride (B91410) focus on the conversion of a precursor molecule that already possesses the core carbon skeleton. These are typically single-step or high-yielding conversions favored for their efficiency.

Deoxyfluorination Pathways from Carboxylic Acid Precursors (e.g., 3-Bromo-2,2-dimethylpropanoic Acid)

The most common direct route to acyl fluorides is the deoxyfluorination of the corresponding carboxylic acid. organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org This transformation involves the replacement of the hydroxyl group of the carboxylic acid with a fluorine atom. For the synthesis of 3-Bromo-2,2-dimethylpropanoyl fluoride, the precursor would be 3-Bromo-2,2-dimethylpropanoic acid. A variety of modern fluorinating reagents have been developed to facilitate this conversion under mild conditions, offering high efficiency and functional group tolerance. organic-chemistry.orgresearchgate.net

These reactions typically avoid the harsh conditions and toxic reagents, such as selenium tetrafluoride, that were used in older methods. researchgate.net The choice of reagent can influence reaction conditions, yield, and compatibility with other functional groups present in the molecule.

Table 1: Selected Deoxyfluorinating Reagents for Carboxylic Acids

| Reagent Name | Abbreviation/Trade Name | Typical Conditions | Key Features |

|---|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Room temperature or below | Highly reactive; requires careful handling. researchgate.net |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | Room temperature, CH₂Cl₂ | More thermally stable than DAST. organic-chemistry.org |

| (Diethylamino)difluorosulfonium tetrafluoroborate | XtalFluor-E® | Room temp, EtOAc, cat. NaF | Solid reagent, simple workup. organic-chemistry.org |

| 3,3-Difluoro-1,2-diphenylcyclopropene | CpFluor | Room temperature, CH₂Cl₂ | Bench-stable, all-carbon-based reagent, neutral conditions. cas.cnorganic-chemistry.org |

| 2-(Trifluoromethylthio)benzothiazolium triflate | BT-SCF₃ | Room temperature, DCM, NaH | Can be used in sub-stoichiometric amounts. beilstein-journals.orgbeilstein-journals.org |

The mechanism for many of these reagents involves the activation of the carboxylic acid, followed by nucleophilic attack of a fluoride ion. For instance, with sulfur-based reagents like DAST or Deoxo-Fluor, the carboxylic acid attacks the sulfur atom, leading to the formation of a reactive intermediate which then decomposes to the acyl fluoride. researchgate.net

Halide Exchange Reactions Utilizing Acyl Halides

Halide exchange (Halex) reactions provide another robust pathway to acyl fluorides. wikipedia.org This method typically involves the conversion of a more reactive acyl halide, such as an acyl chloride or bromide, into the corresponding acyl fluoride by treatment with a fluoride salt. wikipedia.orggoogle.com The precursor for this route, 3-Bromo-2,2-dimethylpropanoyl chloride, can be readily synthesized from 3-Bromo-2,2-dimethylpropanoic acid using standard reagents like thionyl chloride or oxalyl chloride.

The subsequent exchange reaction is driven by the formation of a more stable salt (e.g., KCl or NaCl) and the relative insolubility of the inorganic halide byproduct in the reaction solvent. wikipedia.org

Key aspects of this methodology include:

Fluoride Source: Anhydrous potassium fluoride (KF) is commonly used, often in polar aprotic solvents like sulfolane (B150427) or dimethylformamide at elevated temperatures. wikipedia.org More reactive sources like cesium fluoride (CsF) or tetralkylammonium fluorides can also be employed for less reactive substrates. wikipedia.org

Catalysis: In some cases, phase-transfer catalysts or metal catalysts are used to facilitate the exchange. google.compsu.edu For example, palladium/phosphine-catalyzed acyl-exchange reactions between acid anhydrides and a simple acyl fluoride like benzoyl fluoride have been reported, demonstrating a reversible C-F bond cleavage/formation pathway. acs.org

This method is particularly useful in industrial settings due to the availability and low cost of starting materials.

Application of Specialized Fluorinating Reagents in C-F Bond Formation

The development of organofluorine chemistry has produced a host of specialized reagents that offer unique reactivity and selectivity for C-F bond formation. organic-chemistry.orgresearchgate.net Many of the reagents used for deoxyfluorination of carboxylic acids (see 2.1.1) fall into this category. Reagents such as Cyanuric fluoride, XtalFluor-E®, and (Me₄N)SCF₃ are designed to be stable, easy to handle, and highly effective for generating acyl fluorides from carboxylic acids with minimal side reactions. organic-chemistry.orgbeilstein-journals.org

For example:

XtalFluor-E® is a solid, thermally stable reagent that promotes deoxyfluorination at room temperature, with purification often requiring only a simple filtration. organic-chemistry.org

(Me₄N)SCF₃ is another bench-stable solid that enables the transformation of carboxylic acids to acyl fluorides at room temperature without the need for a base or other additives. organic-chemistry.org

CpFluor , an all-carbon-based reagent, operates under neutral conditions, which is advantageous for substrates sensitive to acidic or basic environments. cas.cnorganic-chemistry.org

Selectfluor , in combination with elemental sulfur, can mediate the synthesis of acyl fluorides from carboxylic acids, avoiding the common side-product of acid anhydride (B1165640) formation. organic-chemistry.org

These modern reagents represent a significant improvement in safety and convenience over traditional methods, expanding the applicability of acyl fluoride synthesis to complex molecules. researchgate.net

Indirect Synthetic Routes via Precursor Modification

Indirect routes involve the construction of the this compound molecule through a multi-step sequence where the key bromo and fluoro functionalities are introduced onto a simpler precursor.

Functionalization of Brominated Alkanoyl Systems

This strategy begins with a brominated substrate which is then elaborated to form the final acyl fluoride. A hypothetical pathway could start with a brominated alkane. For example, a suitable brominated starting material could undergo a series of reactions to introduce the required carbonyl and fluoride groups.

One potential sequence could involve:

Carbonylation: Introduction of a carbonyl group onto the brominated precursor.

Formation of the Carboxylic Acid: Conversion of the carbonylated intermediate into the corresponding carboxylic acid, 3-Bromo-2,2-dimethylpropanoic acid.

Deoxyfluorination: The final step would be the conversion of the carboxylic acid to the acyl fluoride using one of the methods described in section 2.1.1.

Alternatively, radical-based methods could be employed. For instance, the reaction of a redox-active ester with 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor has been shown to produce secondary trifluoromethylated alkyl bromides, demonstrating a method for concurrently introducing bromine and a fluorinated group into an aliphatic framework. organic-chemistry.org While not a direct synthesis of the target compound, this illustrates the principle of building complexity from brominated and fluorinated synthons.

Introduction of Fluorine onto Brominated Substrates

This approach focuses on introducing the fluorine atom at a late stage onto a substrate that already contains the bromine atom and the core carbon structure. researchgate.netnih.gov One such strategy is halofluorination, where an alkene is treated with a source of electrophilic halogen and a nucleophilic fluoride. beilstein-journals.org

A plausible, though challenging, synthetic route could involve:

Synthesis of a Precursor Alkene: Preparation of an unsaturated precursor, such as 2,2-dimethyl-3-butenoyl bromide.

Bromofluorination: The simultaneous addition of bromine and fluorine across the double bond. However, controlling the regioselectivity of this addition to yield the desired 3-bromo-4-fluoro isomer would be a significant challenge.

A more direct conceptual approach involves the selective fluorination of a C-H bond on a pre-existing brominated substrate. Late-stage functionalization (LSF) is an emerging paradigm for such transformations. nih.gov While highly challenging, the development of catalysts for site-selective C-H fluorination could one day enable the direct conversion of a molecule like 3-bromo-2,2-dimethylpropanal to the target acyl fluoride. Bromine trifluoride (BrF₃) has also been noted as a source of nucleophilic fluoride for constructing compounds with C-F bonds, particularly in molecules containing soft base atoms like sulfur or nitrogen that can act as an anchor for the reaction. researchgate.net

Catalytic Methods in the Synthesis of this compound and Analogues

The synthesis of acyl fluorides, including this compound, from more common carboxylic acid derivatives like acyl chlorides or bromides is a crucial transformation in organic chemistry. Catalytic methods are often preferred due to their efficiency and milder reaction conditions compared to stoichiometric reagents.

Transition metals from groups 9-11, such as palladium, nickel, and copper, are instrumental in catalyzing the formation of acyl fluorides from their corresponding acyl halide precursors. nih.govelsevierpure.com These methods often involve a halide exchange mechanism where the C-Cl or C-Br bond is converted to a C-F bond.

Palladium: Palladium-catalyzed reactions are a cornerstone of modern cross-coupling chemistry. In the context of acyl fluoride synthesis, palladium catalysts, often in conjunction with specific ligands like Xantphos, facilitate the conversion of acyl chlorides and bromides into acyl fluorides. researchgate.netelsevierpure.com Some methodologies leverage a combination of visible light photoexcitation of a Pd(0) complex to promote oxidative addition, followed by reductive elimination to form the C-F bond. organic-chemistry.org Researchers have also developed palladium-catalyzed "acyl-exchange" reactions, where a commercially available acyl fluoride, such as benzoyl fluoride, can serve as the fluoride source to generate more complex acyl fluorides from acid anhydrides. tus.ac.jp

Nickel: Nickel catalysts offer a more abundant and less expensive alternative to palladium for various cross-coupling reactions. rsc.org Nickel-catalyzed methods have been successfully developed for the decarbonylative borylation of carboxylic acid fluorides, a reaction that proceeds via a bisphosphine nickel(aryl)(fluoride) intermediate. nih.govacs.orgorganic-chemistry.org This demonstrates nickel's capability to interact with the C-F bond of acyl fluorides. While direct fluorination of an acyl bromide to an acyl fluoride using nickel is less commonly detailed, the principles of oxidative addition and reductive elimination are fundamental to nickel catalysis and are applicable to this transformation. nih.gov

Copper: Copper catalysis is particularly attractive due to its low cost and unique reactivity. chemrxiv.org Copper-catalyzed methods for acyl fluoride synthesis have been reported, including a photochemical approach that utilizes a simple copper(I) catalyst (CuBr·SMe2), a fluoride salt like potassium fluoride (KF), and carbon monoxide to convert various alkyl halides into their corresponding acyl fluorides under mild conditions. chemrxiv.orgresearchgate.netresearchgate.net This fluorocarbonylation strategy is efficient for producing aliphatic acyl fluorides. researchgate.net

Silver: Silver catalysts are also employed in fluorination reactions. While many applications focus on aryl fluorides, silver-catalyzed radical decarboxylative fluorination of cesium oxalates demonstrates its utility in forming alkyl fluorides. nih.govresearchgate.net In the context of acyl fluoride synthesis, silver fluoride (AgF) can be used as a fluoride source in conjunction with other transition metal catalysts, such as rhodium, to achieve the fluorination of acyl chlorides under mild conditions. acs.org Silver-catalyzed methods have also been developed for the deboronofluorination of alkylboronates. nih.gov

| Metal Catalyst | Typical Precursor | Fluoride Source | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Acyl Chlorides/Bromides, Acid Anhydrides | Alkali Metal Fluorides, Benzoyl Fluoride | High efficiency, ligand-dependent, can be photochemically promoted. | researchgate.netelsevierpure.comorganic-chemistry.orgtus.ac.jp |

| Nickel | Carboxylic Acid Fluorides (in decarbonylative reactions) | (Internal) | Cost-effective alternative to palladium, used in decarbonylative cross-coupling. | rsc.orgnih.govacs.orgorganic-chemistry.org |

| Copper | Alkyl Iodides + CO | Potassium Fluoride (KF) | Mild, photochemical conditions, good for aliphatic acyl fluorides. | chemrxiv.orgresearchgate.netresearchgate.net |

| Silver | Alkylboronates, Cesium Oxalates | Selectfluor®, Silver Fluoride (AgF) | Often used in radical fluorinations or as a fluoride source with other metals. | researchgate.netacs.orgnih.gov |

Beyond transition metals, organocatalysis and Lewis acid-mediated methods provide alternative pathways for fluorination.

Organocatalysis: Organocatalytic approaches often utilize small organic molecules to catalyze reactions. For the synthesis of acyl fluorides, methods may involve phase-transfer catalysis, where a catalyst facilitates the transport of fluoride ions from an aqueous phase to an organic phase containing the acyl chloride precursor. This allows for halide exchange under mild conditions. organic-chemistry.org N-Heterocyclic Carbenes (NHCs) and phosphines are also classes of organocatalysts that can activate acyl fluorides for various transformations. thieme-connect.com

Lewis Acid-Mediation: Lewis acids can promote fluorination by activating either the substrate or the fluorinating agent. For instance, the hydrofluorination of alkynyl sulfides to produce α-fluorovinyl thioethers has been achieved using 3HF·Et3N, a reaction that requires activation by a Lewis acid such as BF3·Et2O or TiF4. nih.gov The Lewis acid is believed to increase the acidity of the fluorinating agent by sequestering fluoride ions, thereby activating the substrate towards nucleophilic attack. nih.gov Chiral diol-based organocatalysts, such as BINOL derivatives, can coordinate with Lewis acidic sites of reagents to create a chiral environment, which is a key principle in asymmetric catalysis. nih.govmdpi.com

Stereoselective and Asymmetric Synthesis Relevant to this compound

The target molecule, this compound, is achiral due to the presence of two methyl groups at the C2 position, which precludes the existence of a stereocenter. Therefore, direct asymmetric synthesis of this specific compound is not applicable. However, the principles of stereoselective and asymmetric synthesis are highly relevant for the creation of analogous α-bromo-α-fluorocarbonyl compounds that lack the C2 gem-dimethyl substitution and thus possess a chiral center.

Enantioselective fluoroacylation aims to introduce a fluorine atom into an acyl group while controlling the stereochemistry at the newly formed chiral center. This is typically achieved using chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral substrate.

The development of chiral catalysts, such as dirhodium(II) carboxamidates and chiral diols (e.g., BINOL, VANOL), is central to this field. nih.govmdpi.comgrantome.com These catalysts can function as chiral Lewis acids, coordinating with the substrate to create a biased environment that directs the attack of a fluorinating agent to one specific face of the molecule. nih.gov For example, photochemical organocatalytic methods have been developed for the asymmetric introduction of perfluoroalkyl fragments at the remote γ-position of α-branched enals using a chiral organocatalyst derived from cis-4-hydroxy-l-proline. nih.gov While not a direct fluoroacylation, this illustrates the use of chiral catalysts to control the stereoselective installation of fluorine-containing groups.

Synthesizing compounds with a stereocenter bearing both a bromine and a fluorine atom is a significant challenge. Asymmetric strategies are required to control the absolute configuration of this quaternary center.

One prominent approach is the enantioselective α-fluorination of α-bromo carbonyl compounds. This can be achieved using chiral amine organocatalysts, which form a chiral enamine intermediate with the carbonyl substrate. nih.gov The subsequent attack by an electrophilic fluorinating agent (like NFSI) is directed by the chiral catalyst, leading to the formation of one enantiomer in excess. nih.gov The Barbas group demonstrated the direct asymmetric α-fluorination of branched aldehydes using chiral pyrrolidine-derived catalysts. nih.gov Similarly, α-chloro-α-fluoroaldehydes have been prepared with high enantioselectivity via the asymmetric fluorination of α-alkyl-α-chloroaldehydes mediated by Jørgensen–Hayashi catalysts. nih.gov These principles are directly transferable to the synthesis of chiral α-bromo-α-fluoro carbonyl precursors.

| Strategy | Substrate Type | Catalyst Type | Key Principle | Reference |

|---|---|---|---|---|

| Asymmetric α-Fluorination | α-Bromo or α-Chloro Aldehydes | Chiral Secondary Amine (e.g., Jørgensen–Hayashi catalyst) | Formation of a chiral enamine intermediate directs facial attack of an electrophilic fluorinating agent. | nih.gov |

| Dynamic Kinetic Resolution | α-Bromoacid Derivatives | Chiral Auxiliary | A configurationally labile α-bromo center is trapped in one configuration through a cyclization reaction. | rsc.org |

Another strategy involves the dynamic kinetic resolution of configurationally labile α-bromoacid derivatives. rsc.org In this approach, an α-bromoacid derivative, which can rapidly epimerize at the chiral center, is reacted with a nucleophile in the presence of a chiral auxiliary. One enantiomer reacts faster to form a cyclized product, shifting the equilibrium and resulting in a highly enantioenriched product. rsc.org

Desymmetrisation is a powerful strategy wherein a prochiral or meso compound, which has two identical (enantiotopic) functional groups, is transformed into a chiral molecule by selectively modifying only one of those groups. chinesechemsoc.org This is an efficient way to generate stereocenters from readily available symmetric starting materials. chinesechemsoc.org

For precursors relevant to this compound analogues, one could envision a prochiral dicarboxylic acid derivative. An enzymatic or chiral catalyst-mediated reaction could then selectively transform one of the two enantiotopic carboxylic acid groups. For example, enantioselective desymmetrizing lactonization of certain diacids has been achieved using chiral manganese catalysts. chinesechemsoc.org While not a direct fluorination, this establishes the principle of selective monofunctionalization.

In a more direct application, a prochiral malonic acid derivative could undergo an enantioselective monofluorination, catalyzed by a chiral Lewis acid or organocatalyst, to install a single fluorine atom and create a chiral center. Similarly, rearrangements of prochiral cyclobutanones, such as the Baeyer–Villiger oxidation, are classic examples of desymmetrization that create chiral γ-lactones. nih.gov A related nitrogen-based ring expansion has been used to access chiral γ-lactams, demonstrating how prochiral rings can be desymmetrized to form valuable chiral building blocks. nih.gov

Reactivity and Reaction Mechanisms of 3 Bromo 2,2 Dimethylpropanoyl Fluoride

Electrophilic Reactivity of the Acyl Fluoride (B91410) Moiety

The acyl fluoride group is a derivative of a carboxylic acid and is characterized by a highly electrophilic carbonyl carbon. This electrophilicity is the primary driver for its reactivity with nucleophiles.

The principal reaction pathway for the acyl fluoride moiety is nucleophilic acyl substitution. youtube.com In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the fluoride ion is eliminated, regenerating the carbonyl double bond and resulting in the acylated nucleophile. This process allows for the synthesis of various carboxylic acid derivatives, such as esters (from reaction with alcohols), amides (from reaction with amines), and thioesters (from reaction with thiols).

The general mechanism proceeds as follows:

Nucleophilic Attack: The nucleophile (Nu:) adds to the carbonyl carbon of the 3-bromo-2,2-dimethylpropanoyl fluoride. The pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral oxyanion intermediate.

Leaving Group Elimination: The electron pair from the oxygen atom reforms the carbonyl double bond, and the fluoride ion (F⁻), a competent leaving group, is expelled.

This pathway is fundamental to the utility of acyl halides in organic synthesis for introducing the pivaloyl group (in this case, a brominated version) onto various substrates. youtube.com

Acyl fluorides represent a unique class of acylating agents, balancing stability and reactivity differently from other acyl halides like acyl chlorides. researchgate.net Generally, the reactivity of acyl halides in nucleophilic acyl substitution follows the order: RCOI > RCOBr > RCOCl > RCOF.

Acyl chlorides are typically more reactive than their fluoride counterparts. This difference is primarily attributed to two factors:

Leaving Group Ability: The chloride ion (Cl⁻) is a better leaving group than the fluoride ion (F⁻) because it is a weaker base.

Bond Strength: The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making it more difficult to break during the elimination step from the tetrahedral intermediate.

However, acyl fluorides offer advantages in certain synthetic applications due to their increased stability, particularly towards moisture, and their selective reactivity. researchgate.net While highly reactive acyl chlorides may react uncontrollably or with sensitive functional groups, the moderated reactivity of acyl fluorides can lead to cleaner reactions and higher yields in complex syntheses.

| Property | Acyl Fluoride (RCOF) | Acyl Chloride (RCOCl) |

|---|---|---|

| Relative Reactivity | Lower | Higher |

| C-X Bond Strength | Stronger | Weaker |

| Leaving Group Ability of X⁻ | Poorer (F⁻ is a stronger base) | Better (Cl⁻ is a weaker base) |

| Stability to Moisture | Generally more stable | Highly reactive, hydrolyzes readily |

Reactivity of the Bromine Substituent

The bromine atom on the C3 position of the molecule provides a second reactive site, behaving as a typical, albeit sterically hindered, primary alkyl halide.

Substitution of the bromine atom by a nucleophile is challenging due to the structure of the molecule. The carbon atom bearing the bromine is a primary carbon, but it is adjacent to a quaternary carbon (a neopentyl-type structure), which imparts significant steric hindrance.

S_N2 Pathway: A direct bimolecular nucleophilic substitution (S_N2) reaction is severely hindered. The bulky gem-dimethyl group on the adjacent carbon blocks the backside attack required for the S_N2 mechanism, making this pathway extremely slow or non-existent.

S_N1 Pathway: A unimolecular (S_N1) pathway is also unfavorable. This mechanism would require the departure of the bromide ion to form a primary carbocation. pearson.com Primary carbocations are highly unstable and energetically costly to form. While rearrangement to a more stable tertiary carbocation could theoretically occur after its formation, the initial energy barrier to form the primary carbocation is prohibitively high under standard conditions.

Therefore, simple nucleophilic substitution at the brominated carbon of this compound is not a favored reaction pathway. pearson.com

Given the limitations of ionic substitution pathways, radical reactions provide a more viable route for transformations at the brominated carbon. The carbon-bromine bond is weaker than C-H or C-C bonds and can undergo homolytic cleavage upon exposure to radical initiators (like AIBN) or UV light. ucr.edu

The radical chain mechanism generally involves three stages: libretexts.orglumenlearning.com

Initiation: A radical initiator generates a bromine radical from a precursor or, in some cases, light can induce the homolytic cleavage of the C-Br bond to form a 2,2-dimethyl-3-fluorocarbonylpropyl radical and a bromine radical.

Propagation: The generated carbon-centered radical can participate in various reactions, such as adding across a double bond or abstracting an atom from another molecule. This step propagates the radical chain.

Termination: The reaction ceases when two radical species combine. libretexts.org

This radical reactivity allows for transformations that are not accessible through ionic pathways, such as certain addition reactions or atom transfer radical polymerization (ATRP), although specific studies on this compound are limited.

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) interacts with a nucleophilic species like a Lewis base. In this compound, the bromine atom possesses a potential σ-hole and can act as a halogen bond donor.

While specific research on the halogen-bonding behavior of this particular molecule is not prominent, such interactions have been shown to modulate reactivity in other systems. For instance, the formation of a halogen bond could potentially:

Activate the C-Br bond by withdrawing electron density, making it more susceptible to certain types of cleavage.

Influence the conformational preferences of the molecule, which could affect the accessibility of its reactive sites.

Direct the approach of a reactant in a pre-reaction complex, thereby influencing the stereochemistry or regiochemistry of a reaction.

The study of halogen bonding is an evolving field, and its role in modulating the reactivity of functionalized molecules like this compound remains an area for further investigation.

Mechanistic Investigations of Transformations Involving this compound

The reactivity of this compound is governed by the interplay of its functional groups: the highly reactive acyl fluoride, the C-Br bond, and the sterically demanding 2,2-dimethylpropyl (neopentyl) backbone. Mechanistic studies, often drawing parallels from related acyl halides, provide insight into its transformations, particularly in the presence of transition metal catalysts.

The decarbonylation of acyl fluorides, a process involving the loss of a carbonyl (CO) group, is a significant transformation often mediated by transition metal catalysts such as palladium and nickel. researchgate.netcas.cn For this compound, a palladium-catalyzed decarbonylation would likely proceed through a catalytic cycle initiated by the oxidative addition of the acyl C-F bond to a low-valent palladium(0) complex.

This initial step forms an acylpalladium(II) fluoride intermediate. This intermediate can then undergo a decarbonylation step, where the carbonyl group is eliminated, to form a (3-bromo-2,2-dimethylpropyl)palladium(II) fluoride complex. The released carbon monoxide can be labile, and in some systems, its removal can drive the reaction forward. researchgate.net The ultimate fate of the organopalladium intermediate depends on the subsequent reaction conditions, which could involve reductive elimination or other coupling processes.

Key Intermediates in a Proposed Palladium-Catalyzed Decarbonylation Cycle:

| Step | Intermediate Structure | Description |

| 1. Oxidative Addition | Acylpalladium(II) Fluoride | Formed by the insertion of Pd(0) into the C-F bond of the acyl fluoride. |

| 2. Decarbonylation | Alkylpalladium(II) Fluoride | Results from the extrusion of carbon monoxide from the acylpalladium complex. |

| 3. Further Reaction | Varies | The alkylpalladium species can undergo various subsequent reactions, such as reductive elimination or transmetalation. |

The efficiency of such decarbonylative processes can be influenced by the choice of ligands on the metal center and the reaction temperature, with high temperatures often required to facilitate the CO extrusion. acs.org

Transition metal catalysis is central to the functionalization of compounds like this compound. The key elementary steps of oxidative addition and reductive elimination are fundamental to these transformations. cas.cn The molecule presents two potential sites for oxidative addition: the acyl C-F bond and the alkyl C-Br bond. Due to the relative bond strengths (C-F > C-Br), oxidative addition is more likely to occur at the carbon-bromine bond with many transition metal catalysts.

Oxidative Addition: A low-valent metal complex, such as Pd(0) or Ni(0), can insert into the C-Br bond to form a high-valent metal-alkyl species. For instance, reaction with a Pd(0) catalyst would yield a (3-fluoroformyl-2,2-dimethylpropyl)palladium(II) bromide complex.

Reductive Elimination: This is the microscopic reverse of oxidative addition and is often the final, product-forming step in a catalytic cycle. For example, if a Pd(IV) intermediate were formed, it could undergo C-F reductive elimination to form a new carbon-fluorine bond. nih.gov While C(sp³)–F reductive elimination has been observed from high-valent metals like gold(III) and platinum(IV), it is often a challenging step. nih.govresearchgate.netdntb.gov.ua The process involves the formation of a bond between a carbon ligand and a fluoride ligand, with a concurrent reduction in the metal's oxidation state.

Hypothetical Reaction Pathway Involving Oxidative Addition and Reductive Elimination:

| Step | Reactant/Intermediate | Metal Center | Resulting Species |

| Oxidative Addition | This compound | Pd(0) | (3-fluoroformyl-2,2-dimethylpropyl)palladium(II) bromide |

| Oxidation | (3-fluoroformyl-2,2-dimethylpropyl)palladium(II) bromide | Oxidant | (3-fluoroformyl-2,2-dimethylpropyl)palladium(IV) bromide complex |

| Reductive Elimination | (3-fluoroformyl-2,2-dimethylpropyl)palladium(IV) bromide complex | Pd(IV) | Product of C-C or C-heteroatom coupling + Pd(II) |

The mechanisms of reactions involving this compound, such as nucleophilic acyl substitution, can be classified as either concerted or stepwise. The preferred pathway often depends on the nature of the nucleophile, the solvent, and the stability of potential intermediates.

In a stepwise pathway , the reaction proceeds through one or more distinct intermediates. For nucleophilic acyl substitution, this typically involves the formation of a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient species with a negatively charged oxygen atom. The leaving group (fluoride) is then expelled in a subsequent step to reform the carbonyl group.

In a concerted pathway , bond-making and bond-breaking occur simultaneously in a single transition state without the formation of a stable intermediate. diva-portal.org While less common for nucleophilic acyl substitution, some reactions, particularly under specific catalytic conditions or with certain nucleophiles, might approach a concerted nature. nih.govnih.gov

Computational studies on related systems can help distinguish between these pathways by locating transition states and potential intermediates on the potential energy surface. For instance, the reaction of nitrone with ethene has been studied to compare concerted and stepwise cycloaddition mechanisms. researchgate.net Similar theoretical approaches could be applied to reactions of this compound to determine the favorability of a stepwise mechanism via a tetrahedral intermediate versus a more concerted process.

Influence of Substituent Effects on Reactivity and Selectivity

The chemical behavior of this compound is significantly modulated by the steric and electronic properties of its constituent parts.

The 2,2-dimethylpropyl group, often referred to as a neopentyl group, exerts a significant steric effect. The quaternary carbon atom adjacent to the carbonyl group is bulky, which sterically hinders the approach of nucleophiles to the carbonyl carbon. This steric hindrance can decrease the rate of nucleophilic acyl substitution reactions compared to less substituted acyl halides.

This bulky group can also influence the conformational preferences of the molecule and any intermediates derived from it, potentially directing the stereochemical outcome of certain reactions. The steric demand of this group is a critical factor in catalyst design, as ligands on a metal center must be able to accommodate its size during catalytic cycles involving oxidative addition or other coordination events.

The two halogen atoms, fluorine and bromine, have distinct electronic influences on the molecule's reactivity.

Fluorine (at the acyl position): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). quora.com This effect makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. However, the C-F bond is very strong, making fluoride a poorer leaving group compared to chloride or bromide in many SN2-type reactions. The unique stability and reactivity balance of acyl fluorides makes them valuable synthetic intermediates. cas.cn

Bromine (at the 3-position): Bromine is also electronegative and exerts an inductive electron-withdrawing effect, though weaker than that of fluorine. wikipedia.org Its presence can influence the acidity of nearby protons, although there are none on the adjacent carbon in this specific molecule. More importantly, the carbon-bromine bond is significantly weaker than a carbon-fluorine or carbon-hydrogen bond, making it a prime site for radical reactions or oxidative addition by transition metals. The bromine atom's p-orbitals can also participate in p-π conjugation in certain contexts, which can affect the electronic properties of unsaturated systems. researchgate.net

Comparison of Electronic Properties of Halogens:

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 |

| Inductive Effect | Strong -I | Moderate -I | Weaker -I |

| C(sp³)-X Bond Strength (kJ/mol) | ~485 | ~340 | ~285 |

| Leaving Group Ability | Poor | Good | Good |

The combination of these effects makes this compound a bifunctional molecule: the acyl fluoride moiety is a site for nucleophilic acyl substitution, while the bromoalkyl moiety is a handle for transformations typically involving organometallic intermediates or radical processes.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Bromo 2,2 Dimethylpropanoyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-Bromo-2,2-dimethylpropanoyl fluoride (B91410). By analyzing the ¹H, ¹³C, and ¹⁹F spectra, the connectivity and chemical environment of each atom can be established.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent methyl groups (CH₃) attached to the quaternary carbon would produce a single, sharp singlet. The two protons of the brominated methylene (B1212753) group (CH₂Br) would also yield a singlet due to the absence of adjacent protons for coupling. The integration of these peaks would correspond to a 6:2 ratio.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Four distinct signals are anticipated: one for the carbonyl carbon (C=O), one for the quaternary carbon, one for the two equivalent methyl carbons, and one for the methylene carbon bonded to bromine. The carbonyl carbon of acyl fluorides typically resonates at a characteristic downfield position.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial characterization technique. wikipedia.org It is highly sensitive and offers a wide range of chemical shifts, making it excellent for detecting the fluorine environment. wikipedia.orgbiophysics.org The spectrum for 3-Bromo-2,2-dimethylpropanoyl fluoride would show a single resonance for the fluorine atom of the acyl fluoride group. This peak may exhibit coupling to the carbonyl carbon. The chemical shift is indicative of the acyl fluoride functional group. mcmaster.ca

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.3 | Singlet | -C(CH ₃)₂ |

| ¹H | ~3.6 | Singlet | -CH ₂Br |

| ¹³C | ~25 | Quartet | -C(C H₃)₂ |

| ¹³C | ~45 | Triplet | -C H₂Br |

| ¹³C | ~48 | Singlet | -C (CH₃)₂ |

| ¹³C | ~165 (doublet due to ¹JCF) | Doublet | C =O |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl fluoride. This band is typically found at a high wavenumber, often above 1800 cm⁻¹, which is characteristic of acyl halides. Other significant absorptions include the C-F stretch, C-Br stretch, and various C-H stretching and bending vibrations from the methyl and methylene groups. docbrown.infodocbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often produce stronger signals. Symmetrical vibrations, such as the symmetric stretching of the C-C bonds in the 2,2-dimethylpropyl backbone, would be expected to be Raman active.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| C-H Stretch (methyl/methylene) | 2870 - 2980 | IR, Raman | Medium-Strong |

| C=O Stretch (acyl fluoride) | 1810 - 1840 | IR, Raman | Very Strong (IR) |

| C-H Bend (methyl/methylene) | 1370 - 1470 | IR, Raman | Medium |

| C-F Stretch | 1000 - 1100 | IR | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺). A key feature would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in nearly a 1:1 ratio. docbrown.info This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z), at [M]⁺ and [M+2]⁺. miamioh.edudocbrown.info

Common fragmentation pathways would likely involve the loss of the bromine atom, the fluorine atom, or the entire acyl fluoride group. Alpha-cleavage next to the carbonyl group is also a probable fragmentation route, leading to the formation of stable carbocations. The base peak in the spectrum is often the most stable fragment, which could be the tertiary carbocation formed after loss of the bromoacetyl fluoride moiety. docbrown.infodocbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 182/184 | [C₅H₈BrFO]⁺ | Molecular ion peak ([M]⁺, [M+2]⁺) showing the 1:1 bromine isotope pattern. |

| 103 | [C₅H₈FO]⁺ | Loss of Br radical. |

| 125/127 | [C₄H₅BrO]⁺ | Loss of a methyl group and HF. |

X-ray Crystallography of Related Analogues and Derivatives for Stereochemical Elucidation

While obtaining a single crystal of the liquid this compound for X-ray diffraction may be challenging, the technique can be applied to solid derivatives or closely related analogues to provide definitive structural information. wikipedia.org X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of an X-ray beam. rutgers.edu

Computational and Theoretical Investigations of 3 Bromo 2,2 Dimethylpropanoyl Fluoride

Quantum Chemical Studies of Electronic Structure and Bonding

Currently, there are no published quantum chemical studies that specifically detail the electronic structure and bonding characteristics of 3-bromo-2,2-dimethylpropanoyl fluoride (B91410). Such studies would theoretically involve the use of ab initio or semi-empirical methods to calculate molecular orbital energies, electron density distribution, atomic charges, and bond orders. This information would provide fundamental insights into the molecule's stability, reactivity, and the nature of its covalent bonds, particularly the carbon-fluorine and carbon-bromine bonds which are key to its chemical behavior.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

No specific Density Functional Theory (DFT) calculations for the elucidation of reaction mechanisms involving 3-bromo-2,2-dimethylpropanoyl fluoride have been reported in the scientific literature. DFT studies are a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies. For a compound like this compound, DFT could be used to investigate its reactions with various nucleophiles, predicting reaction pathways and regioselectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is a lack of published research on the use of molecular dynamics (MD) simulations to analyze the conformational landscape and intermolecular interactions of this compound. MD simulations would be instrumental in understanding the molecule's flexibility, identifying its most stable conformers, and simulating its behavior in different solvent environments. This would also shed light on how it interacts with other molecules, which is crucial for understanding its macroscopic properties and potential applications.

Predictive Modeling of Reactivity and Selectivity Profiles

No predictive models for the reactivity and selectivity profiles of this compound are currently available. Such models, often based on quantitative structure-activity relationship (QSAR) or machine learning approaches, would leverage computational data to predict how the molecule will behave in different chemical reactions. Developing these models would require a substantial amount of theoretical or experimental data that is not yet present in the public domain.

Derivatives and Applications of 3 Bromo 2,2 Dimethylpropanoyl Fluoride in Modern Organic Synthesis

Role as a Key Synthetic Building Block for Complex Organic Molecules

There is currently a lack of published research demonstrating the use of 3-Bromo-2,2-dimethylpropanoyl fluoride (B91410) as a key building block in the total synthesis of complex organic molecules or natural products. While the synthesis of complex molecules often relies on the strategic incorporation of functionalized fragments, specific examples employing this particular reagent are not documented in peer-reviewed journals or patents.

Development of Novel Synthetic Methodologies Employing this Compound

The development of novel synthetic methodologies is a cornerstone of chemical innovation. While new methods for the synthesis of acyl fluorides and for the introduction of fluorine and bromine into molecules are continually being reported, there are no specific methodologies that have been developed utilizing 3-Bromo-2,2-dimethylpropanoyl fluoride as a key reagent. researchgate.netgoogle.com

Generation and Utilization of Reactive Intermediates from this compound

Acyl fluorides can serve as precursors to various reactive intermediates, such as ketenes. However, the generation of a bromo-dimethyl-substituted ketene (B1206846) or other reactive intermediates specifically from this compound and their subsequent utilization in synthesis have not been described in the available scientific literature.

Participation in Multi-Component and Cascade Reaction Sequences

Multi-component and cascade reactions offer efficient pathways to complex molecular architectures. There are no documented instances of this compound participating in such reaction sequences. While the potential for this compound to act as a component in these complex transformations exists, it remains an unexplored area of research.

Future Research Directions and Emerging Opportunities for 3 Bromo 2,2 Dimethylpropanoyl Fluoride

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 3-Bromo-2,2-dimethylpropanoyl fluoride (B91410). Current synthetic approaches may rely on traditional halogen exchange reactions or multi-step processes that can be improved upon. Research in this area could explore cascade reactions, which combine multiple synthetic steps into a single operation, thereby reducing waste, solvent usage, and purification efforts. nih.govresearchgate.net

Another promising direction is the application of microwave-assisted synthesis to potentially shorten reaction times and improve energy efficiency. nih.govresearchgate.net The development of catalytic systems, perhaps using earth-abundant metals, for the key bond-forming steps would represent a significant advance in sustainability. The goal is to create a synthetic protocol that is not only high-yielding but also adheres to the principles of green chemistry, minimizing hazardous byproducts and maximizing atom economy.

| Research Direction | Potential Methodology | Expected Outcome |

| Cascade Reactions | One-pot synthesis from readily available precursors. | Reduced solvent waste, fewer purification steps, and improved overall yield. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate key reaction steps. | Drastically reduced reaction times and potentially improved energy efficiency. nih.gov |

| Novel Catalytic Systems | Development of catalysts based on earth-abundant metals. | Lower cost, reduced toxicity, and more sustainable catalytic cycles. |

Exploration of Unprecedented Reactivity Patterns and Transformations

The bifunctional nature of 3-Bromo-2,2-dimethylpropanoyl fluoride offers a rich landscape for exploring novel reactivity. The acyl fluoride provides a site for nucleophilic acyl substitution, while the primary alkyl bromide is susceptible to nucleophilic substitution and organometallic coupling reactions. Future work should investigate the chemoselective functionalization of these two sites.

A key area of inquiry will be the development of orthogonal reaction conditions that allow for the selective transformation of one functional group while the other remains intact. For instance, Lewis acid mediation could be explored to activate the C-Br bond for specific transformations, a strategy that has proven effective for other bromo-compounds. organic-chemistry.org Furthermore, the steric hindrance provided by the gem-dimethyl group could lead to unusual reactivity and selectivity in comparison to less hindered analogues. Investigating intramolecular reactions, where the acyl fluoride and alkyl bromide moieties interact to form cyclic structures, could also yield novel molecular architectures.

| Research Direction | Potential Methodology | Expected Outcome |

| Chemoselective Functionalization | Developing reaction conditions (catalysts, reagents, temperature) that target either the C-Br or C(O)-F bond specifically. | Access to a wide range of selectively substituted derivatives from a single starting material. |

| Intramolecular Cyclizations | Use of internal nucleophiles or radical initiators to promote ring formation. | Synthesis of novel carbocyclic and heterocyclic compounds. |

| Sterically-Driven Reactivity | Studying how the neopentyl core influences reaction pathways and product distributions. | Discovery of unique selectivity patterns not achievable with other substrates. |

Expanding Applications in Catalytic Asymmetric Synthesis

The structure of this compound is well-suited for applications in catalytic asymmetric synthesis, a field dedicated to creating chiral molecules. nih.govprinceton.edu The development of methods to desymmetrize the gem-dimethyl group or to perform enantioselective reactions at either the acyl fluoride or the alkyl bromide terminus could provide access to valuable chiral building blocks.

Future research could focus on designing chiral catalysts that can control the stereochemical outcome of reactions. For example, a chiral Lewis acid could coordinate to the acyl fluoride, enabling a stereoselective nucleophilic attack. Alternatively, transition-metal catalysts bearing chiral ligands could be employed for the enantioselective cross-coupling of the alkyl bromide. escholarship.org The resulting enantioenriched products could serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex functional molecules. researchgate.net

| Research Direction | Potential Methodology | Expected Outcome |

| Catalytic Desymmetrization | Employing chiral catalysts to selectively functionalize one of the two methyl groups. | Synthesis of molecules with a quaternary stereocenter. |

| Enantioselective Acyl Substitution | Using chiral nucleophiles or catalysts to control stereochemistry during reaction at the acyl fluoride. | Access to chiral esters, amides, and ketones. |

| Asymmetric Cross-Coupling | Utilizing chiral transition-metal catalysts for reactions at the C-Br bond. | Formation of enantioenriched C-C and C-heteroatom bonds. |

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery

The intersection of synthetic chemistry and artificial intelligence (AI) presents a significant opportunity for advancing the study of molecules like this compound. Machine learning (ML) algorithms can be trained on existing chemical reaction data to predict the outcomes of new transformations, optimize reaction conditions, and even propose entirely novel synthetic routes. nih.govresearchgate.netrsc.org

Future work could involve creating a dataset of reactions involving this compound and using it to train a predictive model. nih.gov This model could then be used to screen a vast number of potential reactants and catalysts in silico, identifying the most promising candidates for experimental validation. nih.govresearchgate.net This approach can significantly accelerate the discovery of new reactions and applications for the title compound, reducing the time and resources required for traditional trial-and-error experimentation. ucla.edu AI could help navigate the complex reaction space to uncover non-intuitive reaction pathways. ntu.edu.sg

| Research Direction | Potential Methodology | Expected Outcome |

| Reaction Outcome Prediction | Training classification and regression models on experimental data. | Accurate prediction of reaction success, yield, and selectivity for untested conditions. nih.gov |

| Condition Optimization | Using algorithms to explore parameter space (temperature, solvent, catalyst). | Rapid identification of optimal reaction conditions for desired transformations. |

| In Silico Reaction Screening | Employing predictive models to evaluate a large virtual library of potential reactions. | Prioritization of high-potential experiments, accelerating the pace of discovery. researchgate.net |

Design and Control of Multi-Halogenated System Reactivity

Building upon this compound as a scaffold, a key research direction is the design of more complex multi-halogenated systems and the precise control of their reactivity. The challenge in such systems is to achieve selective functionalization at one halogen site without affecting the others. nih.gov

Research could focus on developing catalysts and reagents that can differentiate between the electronic and steric environments of various C-halogen bonds. numberanalytics.com For instance, biocatalysts like halogenase enzymes could offer unparalleled chemo- and regioselectivity for further halogenation or functionalization of the molecule. nih.govacs.org Computational studies, using methods like Density Functional Theory (DFT), could be employed to predict the relative reactivity of different halogen atoms within a molecule, guiding the rational design of selective synthetic methods. rsc.org By mastering this control, chemists can unlock powerful strategies for late-stage functionalization and the construction of highly complex, halogen-rich molecules.

| Research Direction | Potential Methodology | Expected Outcome |

| Selective C-Halogen Bond Activation | Development of catalysts that can discriminate between C-Br and C-F bonds. | Orthogonal functionalization of multi-halogenated scaffolds. |

| Biocatalytic Halogenation | Use of halogenase enzymes to introduce additional halogens with high selectivity. | Access to novel polyhalogenated compounds with controlled stereochemistry. acs.org |

| Computational Reactivity Prediction | Employing DFT and other computational tools to model reaction pathways. | Rational design of experiments for achieving selective transformations in complex systems. rsc.org |

Q & A

Q. How is 3-Bromo-2,2-dimethylpropanoyl fluoride synthesized in laboratory settings?

The compound is typically synthesized via selective bromination of a precursor such as 2,2-dimethylpropanoyl fluoride. Controlled reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) are critical to ensure bromine substitution at the desired position. For example, bromination under anhydrous conditions with a brominating agent like (-bromosuccinimide) or in the presence of a radical initiator (e.g., AIBN) may be employed to avoid over-bromination .

Q. What chromatographic techniques are recommended for purifying this compound?

Due to its reactivity as an acyl fluoride, low-temperature flash chromatography using inert solvents (e.g., hexane/ethyl acetate mixtures) and silica gel pretreated with triethylamine is advised. Preparative HPLC with a C18 column under acidic buffer conditions can also isolate the compound while minimizing hydrolysis .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- : A singlet near 120–130 ppm confirms the presence of the acyl fluoride group.

- : Peaks for the methyl groups (δ ~1.3–1.5 ppm) and the brominated tertiary carbon (no proton signal).

- IR Spectroscopy: A strong C=O stretch at ~1850–1880 cm and C-F stretches at 1100–1200 cm .

Q. What safety precautions are critical when handling this compound?

Use inert atmosphere gloveboxes or Schlenk lines to prevent hydrolysis. Personal protective equipment (PPE) including fluoropolymer-coated gloves and face shields is mandatory. Spills should be neutralized with dry sodium bicarbonate .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in nucleophilic acyl substitution?

The bromine atom acts as an electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon. This enhances reactivity toward nucleophiles (e.g., amines, alcohols) compared to non-brominated analogs. However, steric hindrance from the dimethyl groups may slow reactions at the β-position .

Q. What strategies minimize side reactions during synthesis?

- Temperature Control: Reactions conducted at 0–5°C reduce radical-mediated side products.

- Directed Bromination: Use of Lewis acids (e.g., ) to direct bromine to the tertiary carbon.

- Protecting Groups: Temporary protection of the acyl fluoride with silyl groups (e.g., TMSCl) can prevent unintended hydrolysis .

Q. How can computational modeling elucidate electronic effects of substituents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution, revealing bromine’s electron-withdrawing impact on the carbonyl group. Molecular electrostatic potential maps highlight nucleophilic attack sites. Tools like ACD/Labs Percepta validate spectral and physicochemical properties .

Q. How do researchers resolve contradictions in reported reaction yields?

Systematic parameter screening (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) identifies optimal conditions. Comparative studies with analogs (e.g., 3-chloro derivatives) clarify steric vs. electronic effects. Advanced analytics (e.g., LC-MS) detect trace impurities affecting yields .

Notes

- Synthetic Optimization: Pilot-scale reactions should prioritize anhydrous conditions to suppress hydrolysis.

- Computational Validation: Cross-validate DFT results with experimental chemical shifts for accuracy .

- Safety Protocols: Regularly test storage containers for integrity, as acyl fluorides degrade under humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.